Intravenous Reference Standard for Bioavailability
Clarithromycin lactobionate administered intravenously served as the reference standard for determining absolute oral bioavailability of clarithromycin tablet formulations. In a three-way, randomized, single-dose crossover study with 22 healthy volunteers, the absolute oral bioavailability was quantified at 52% and 55% for two oral tablet formulations, calculated against the intravenous lactobionate salt reference [1]. This establishes clarithromycin lactobionate as the benchmark comparator for assessing systemic exposure and first-pass metabolism of oral clarithromycin products.
| Evidence Dimension | Absolute oral bioavailability (F) |
|---|---|
| Target Compound Data | Intravenous clarithromycin lactobionate: F = 100% (reference standard) |
| Comparator Or Baseline | Oral clarithromycin tablet formulation 1: F = 52%; Oral clarithromycin tablet formulation 2: F = 55% |
| Quantified Difference | 48% and 45% reduction in systemic exposure after oral versus intravenous administration |
| Conditions | Three-way, randomized, single-dose crossover study; n = 22 healthy volunteers; 250 mg dose |
Why This Matters
For procurement of pharmacokinetic reference standards or formulation development studies requiring intravenous comparator data, clarithromycin lactobionate is the validated benchmark against which oral clarithromycin bioavailability is quantified.
- [1] Chu SY, Deaton R, Cavanaugh J. Absolute bioavailability of clarithromycin after oral administration in humans. Antimicrob Agents Chemother. 1992; 36(5): 1147-1150. View Source
